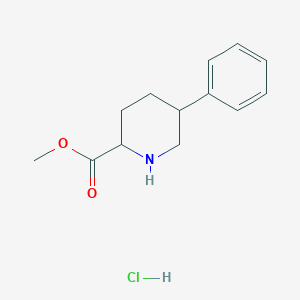

5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C₁₃H₁₇NO₂·HCl. It is a white solid with a molecular weight of 255.74 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Friedel-Crafts Acylation: This method involves the acylation of piperidine with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reduction of Piperidine Derivatives: Another approach is the reduction of piperidine derivatives, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Piperidine derivatives and corresponding amines.

Substitution Products: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride has garnered attention for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds exhibit antitumor activity. For instance, modifications of related compounds have shown promising results against cancer cell lines, such as HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The mechanism of action often involves inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation and survival.

Neuropharmacological Effects

Research has also pointed towards the neuropharmacological potential of piperidine derivatives. Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in:

Synthesis of Other Piperidine Derivatives

The compound can be transformed into other biologically active piperidine derivatives through various chemical reactions, such as alkylation or acylation processes . This versatility makes it an essential building block in medicinal chemistry.

Development of Lactam Antibiotics

This compound can be employed as a precursor in the synthesis of β-lactam antibiotics, which are critical in treating bacterial infections that exhibit resistance to conventional antibiotics .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have indicated that piperidine derivatives exhibit low toxicity levels in sub-chronic repeated-dose toxicity experiments . Such findings are essential for advancing these compounds into clinical trials.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Methyl pipecolinate hydrochloride:

Indole derivatives: Compounds with similar heterocyclic structures used in various biological and pharmaceutical applications.

Uniqueness: 5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the piperidine ring, which can influence its reactivity and biological activity compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-Phenyl-piperidine-2-carboxylic acid methyl ester hydrochloride is a piperidine derivative characterized by a phenyl group at the 5-position and a carboxylic acid methyl ester at the 2-position. Its molecular formula is C13H17ClN2O2, with a molecular weight of approximately 270.74 g/mol. The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications.

Anticancer Properties

Research indicates that this compound exhibits anti-cancer activity . Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing pain modulation and other neurological conditions. The compound's structural similarities to other known anti-cancer agents highlight its potential therapeutic applications in oncology.

The biological activity of this compound is thought to stem from its ability to interact with specific receptors and enzymes within the body. It is particularly noted for its interaction with opioid receptors, which could provide insights into its analgesic properties. Understanding these interactions is critical for developing targeted therapies that leverage this compound's unique pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl piperidine-2-carboxylic acid | C7H13NO2 | Known for local anesthetic properties |

| 4-(Butyryl-phenyl-amino)-1-(methoxycarbonyl-ethyl)-piperidine | C21H30N2O5 | Exhibits anti-cancer activity |

| 1-Methyl-4-phenyl-piperidine | C12H17N | Commonly used as an analgesic |

These comparisons illustrate how different substitutions on the piperidine ring can significantly alter biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of piperidine derivatives, including this compound:

- Study on Opioid Receptor Interaction : A study demonstrated that compounds similar to 5-Phenyl-piperidine derivatives show high affinity for μ-opioid receptors, suggesting potential for pain relief applications. The IC50 values for these interactions were significantly lower than those observed for traditional opioids like morphine, indicating enhanced potency .

- Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest .

- Safety Profile Assessment : Toxicity studies conducted on related piperidine compounds indicate a favorable safety profile, with no acute toxicity observed at high doses in animal models. This finding supports the potential use of this compound in therapeutic settings .

Eigenschaften

IUPAC Name |

methyl 5-phenylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-8-7-11(9-14-12)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVSVOKBINGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.